N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide

Description

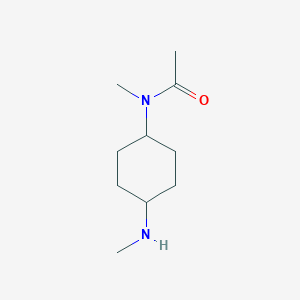

N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide is a substituted acetamide derivative characterized by a cyclohexyl ring with a methylamino group at the 4-position and an N-methyl acetamide moiety.

Properties

IUPAC Name |

N-methyl-N-[4-(methylamino)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(13)12(3)10-6-4-9(11-2)5-7-10/h9-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQGQYOQHRTRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCC(CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its interactions with biological targets, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide features a unique molecular structure characterized by:

- Methyl Group : Enhances lipophilicity.

- Cyclohexyl Ring : Contributes to the compound's hydrophobic characteristics.

- Acetamide Functional Group : Improves solubility and reactivity in biological systems.

These structural elements are crucial for the compound's interactions with various biological targets, influencing its pharmacological profile and potential therapeutic uses.

Biological Activity

Research indicates that N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide exhibits significant biological activity, particularly in the following areas:

- Receptor Interactions : The compound has been studied for its binding affinity to various receptors, suggesting potential analgesic and anti-inflammatory effects, similar to compounds with analogous structures.

- Enzyme Modulation : Preliminary studies suggest that it may modulate enzyme activities, which is essential for understanding its mechanism of action in biological systems.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide, a comparative analysis with structurally similar compounds is insightful. The following table summarizes key features of related compounds:

| Compound Name | Key Features |

|---|---|

| N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide | Contains a cyclopropyl group; varied reactivity due to different steric effects. |

| N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide | Features an ethyl group; may exhibit different pharmacokinetic profiles. |

| N-Cyclohexyl-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetamide | Incorporates a trifluoromethyl group; known for enhanced lipophilicity affecting bioavailability. |

N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide stands out due to its specific combination of functional groups, imparting distinct chemical and biological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide. For instance:

- Analgesic Properties : In animal models, compounds with similar structures have demonstrated significant analgesic effects. N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide is hypothesized to share these properties based on its structural characteristics.

- Anti-inflammatory Activity : Research suggests that the compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory conditions.

The mechanism of action for N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide likely involves:

- Binding to Receptors : Interaction with specific receptors may lead to modulation of pain pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes could contribute to its therapeutic effects.

Further research is needed to elucidate these mechanisms fully and confirm the compound's efficacy in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide with key analogs, focusing on structural variations, synthesis pathways, and functional implications.

Pritelivir (N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide)

- Structural Differences : Pritelivir replaces the cyclohexyl group with a thiazol ring and pyridinylphenyl moiety. The sulfamoyl group enhances hydrogen-bonding capacity, while the aromatic systems increase rigidity.

- Functional Impact : These features contribute to Pritelivir’s antiviral activity as a helicase-primase inhibitor. The target compound lacks the sulfamoyl and heteroaromatic groups, likely reducing its antiviral potency .

- Applications : Approved for herpesvirus treatment, highlighting the role of sulfonamide and aromatic groups in targeting viral enzymes.

2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide

- Structural Differences: Features a chlorine atom at the acetamide’s α-position and a cyclopropylmethylamino group on the cyclohexyl ring.

- Synthetic Relevance: The chloro-substituent facilitates nucleophilic substitution reactions, as seen in ’s radical cyclization studies. The cyclopropyl group may enhance metabolic stability compared to the target compound’s methylamino group .

N-Methyl-N-(4′-pentyl-[1,1′-biphenyl]-4-yl)acetamide (BPA-1)

- Structural Differences : A biphenyl core replaces the cyclohexyl group, creating a rigid, π-conjugated system.

- Functional Impact : Used in supramolecular liquid crystals (SLCs) due to its planar structure and intermolecular dipole interactions. The target compound’s aliphatic cyclohexyl group lacks π-conjugation, limiting its utility in optoelectronic materials .

- Thermal Properties : BPA-1’s aromaticity likely increases thermal stability compared to the target compound’s flexible cyclohexane.

N-Methyl-N-(4-hydroxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3e)

- Structural Differences : Incorporates a sulfonamide-piperidine pharmacophore and a hydroxyphenyl group.

- Biological Activity: Exhibits potent enzyme inhibition (IC50 = 5.31 µM) due to sulfonamide’s electron-withdrawing effects and piperidine’s basicity. The target compound’s methylamino group may offer weaker enzyme interactions .

- Solubility : The hydroxyphenyl group improves aqueous solubility, whereas the target compound’s cyclohexyl moiety increases lipophilicity.

N-[4-(cyclohexyloxy)cyclohexyl]acetamide

- Structural Differences: Substitutes the methylamino group with a cyclohexyloxy ether.

- Synthetic Routes: Synthesized via nucleophilic substitution or esterification, as suggested in .

- Applications : Likely used as a solubility-modifying intermediate in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.